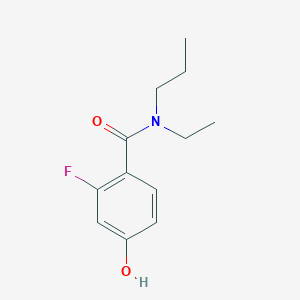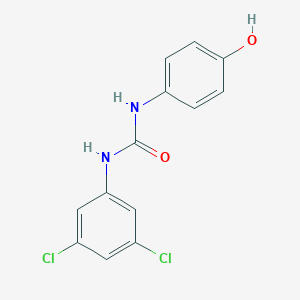![molecular formula C10H17N3O2 B6632591 Methyl 2-[(3-ethyl-1-methylpyrazol-4-yl)amino]propanoate](/img/structure/B6632591.png)
Methyl 2-[(3-ethyl-1-methylpyrazol-4-yl)amino]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(3-ethyl-1-methylpyrazol-4-yl)amino]propanoate (MEP) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MEP is a pyrazole-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
科学的研究の応用
Methyl 2-[(3-ethyl-1-methylpyrazol-4-yl)amino]propanoate has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, Methyl 2-[(3-ethyl-1-methylpyrazol-4-yl)amino]propanoate has been studied as a potential anti-inflammatory and analgesic agent. It has also been studied for its potential application in cancer therapy, as it has been shown to inhibit the growth of cancer cells. In agriculture, Methyl 2-[(3-ethyl-1-methylpyrazol-4-yl)amino]propanoate has been studied as a potential herbicide, as it has been shown to inhibit the growth of weeds. In material science, Methyl 2-[(3-ethyl-1-methylpyrazol-4-yl)amino]propanoate has been studied for its potential application in the synthesis of novel materials.
作用機序
The mechanism of action of Methyl 2-[(3-ethyl-1-methylpyrazol-4-yl)amino]propanoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, Methyl 2-[(3-ethyl-1-methylpyrazol-4-yl)amino]propanoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Methyl 2-[(3-ethyl-1-methylpyrazol-4-yl)amino]propanoate has also been shown to inhibit the activity of certain ion channels in the body, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
Methyl 2-[(3-ethyl-1-methylpyrazol-4-yl)amino]propanoate has been shown to have various biochemical and physiological effects in the body. In particular, it has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. This may contribute to its anti-inflammatory and analgesic effects. Methyl 2-[(3-ethyl-1-methylpyrazol-4-yl)amino]propanoate has also been shown to reduce the activity of certain ion channels in the body, which may contribute to its analgesic effects. Additionally, Methyl 2-[(3-ethyl-1-methylpyrazol-4-yl)amino]propanoate has been shown to inhibit the growth of cancer cells, although the exact mechanism of this effect is not fully understood.
実験室実験の利点と制限
Methyl 2-[(3-ethyl-1-methylpyrazol-4-yl)amino]propanoate has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize using various methods. However, Methyl 2-[(3-ethyl-1-methylpyrazol-4-yl)amino]propanoate has some limitations for lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on Methyl 2-[(3-ethyl-1-methylpyrazol-4-yl)amino]propanoate. One direction is to further study its potential applications in medicine, particularly in the treatment of inflammation and cancer. Another direction is to study its potential applications in agriculture, particularly as a herbicide. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity. Lastly, research on the synthesis of novel materials using Methyl 2-[(3-ethyl-1-methylpyrazol-4-yl)amino]propanoate may also be an interesting direction for future research.
合成法
Methyl 2-[(3-ethyl-1-methylpyrazol-4-yl)amino]propanoate can be synthesized using various methods, including the reaction between 3-ethyl-1-methylpyrazole-4-carboxylic acid and methyl chloroformate in the presence of triethylamine. Another method involves the reaction between 3-ethyl-1-methylpyrazole-4-carboxylic acid and 2-amino-2-methyl-1-propanol in the presence of N,N'-dicyclohexylcarbodiimide. These methods yield Methyl 2-[(3-ethyl-1-methylpyrazol-4-yl)amino]propanoate in good yields and purity.
特性
IUPAC Name |
methyl 2-[(3-ethyl-1-methylpyrazol-4-yl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-5-8-9(6-13(3)12-8)11-7(2)10(14)15-4/h6-7,11H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVCWGHKEOCZLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1NC(C)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(3-ethyl-1-methylpyrazol-4-yl)amino]propanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile](/img/structure/B6632521.png)
![N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-fluoro-6-hydroxybenzamide](/img/structure/B6632528.png)
![2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide](/img/structure/B6632533.png)



![(2R)-2-[(4-tert-butylphenyl)sulfonylamino]-4-hydroxybutanoic acid](/img/structure/B6632559.png)
![(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-4-hydroxybutanoic acid](/img/structure/B6632569.png)
![(2R)-2-[(2-chloro-5-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid](/img/structure/B6632579.png)
![(2R)-4-amino-2-[(5-chloro-2-methylphenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B6632586.png)
![(2S,3R)-3-hydroxy-2-[(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid](/img/structure/B6632587.png)
